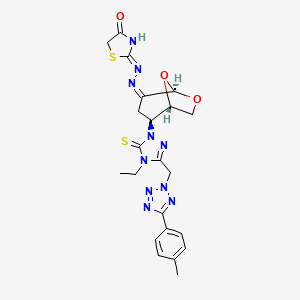![molecular formula C23H19NO4 B11067769 (2E)-N-dibenzo[b,d]furan-3-yl-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B11067769.png)
(2E)-N-dibenzo[b,d]furan-3-yl-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a dibenzo[b,d]furan moiety and a 3,4-dimethoxyphenyl group linked by an acrylamide bridge. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE typically involves the following steps:
Formation of the acrylamide bridge: This can be achieved through a reaction between an appropriate acrylamide precursor and the dibenzo[b,d]furan moiety under controlled conditions.
Attachment of the 3,4-dimethoxyphenyl group: This step involves the coupling of the 3,4-dimethoxyphenyl group to the acrylamide bridge, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification steps: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE exerts its effects involves interactions with molecular targets and pathways. These may include:
Binding to specific receptors: The compound may interact with receptors or enzymes, modulating their activity.
Pathway modulation: It can influence various biochemical pathways, leading to desired effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Semiconductor materials: Compounds with similar structural features used in electronic applications.
Uniqueness
(2E)-N-(DIBENZO[B,D]FURAN-3-YL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE stands out due to its unique combination of structural elements, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(E)-N-dibenzofuran-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H19NO4/c1-26-20-11-7-15(13-22(20)27-2)8-12-23(25)24-16-9-10-18-17-5-3-4-6-19(17)28-21(18)14-16/h3-14H,1-2H3,(H,24,25)/b12-8+ |
InChI Key |
LMDKTRHDMVNQEE-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


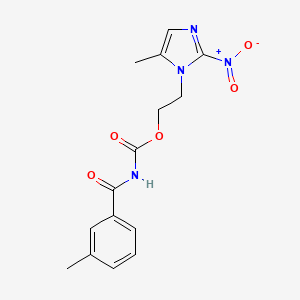
![4-{[2-(4-Methoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]amino}-4-oxobutanoic acid](/img/structure/B11067699.png)
![ethyl {4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}acetate](/img/structure/B11067705.png)
![4-methoxy-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N-dipropyl-1,3,5-triazin-2-amine](/img/structure/B11067712.png)
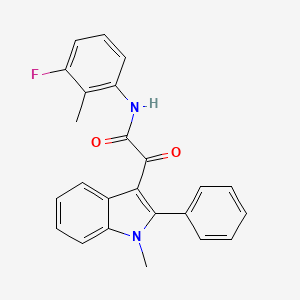
![3'-benzyl-1-(2-chlorobenzyl)-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067722.png)
![Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester](/img/structure/B11067725.png)
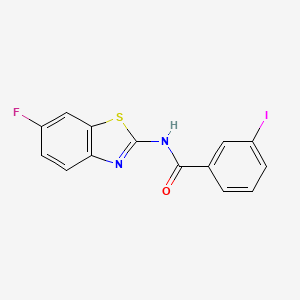
![N-tert-butyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11067735.png)
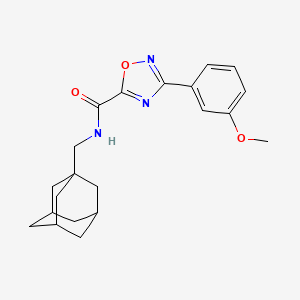
![1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11067751.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11067752.png)
![4-(Methoxymethyl)-2-[(3-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11067755.png)
